molecular formula C6H16Si B14160050 Isopropyltrimethylsilane CAS No. 3429-52-5

Isopropyltrimethylsilane

Cat. No.: B14160050
CAS No.: 3429-52-5
M. Wt: 116.28 g/mol
InChI Key: WDIWAJVQNKHNGJ-UHFFFAOYSA-N
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Description

Isopropyltrimethylsilane is an organosilicon compound of interest in synthetic organic chemistry and materials science research. Potential research applications for this class of compounds can include acting as a building block or protecting group in organic synthesis, or serving as a precursor for the development of novel silicon-based materials. Researchers are exploring its properties and reactivity for specialized applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Important Note: The specific applications, properties, and research value of this compound are not detailed in this entry. It is essential to consult the relevant scientific literature, safety data sheets, and technical specifications for accurate information before use.

Properties

IUPAC Name

trimethyl(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-6(2)7(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWAJVQNKHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187849
Record name Isopropyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-52-5
Record name Isopropyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003429525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Physical and Chemical Properties

Before discussing preparation methods, it is essential to understand the physical and chemical properties of isopropyltrimethylsilane, as these properties influence synthesis approaches and purification techniques.

Structural and Physical Properties

Property Value Reference
Molecular Formula C₆H₁₆Si
Molecular Weight 116.28 g/mol
CAS Registry Number 3429-52-5
IUPAC Name trimethyl(propan-2-yl)silane
Physical State Colorless liquid (at room temperature)
InChIKey WDIWAJVQNKHNGJ-UHFFFAOYSA-N

Spectroscopic Properties

Spectroscopic data is crucial for confirming the successful synthesis and purity of this compound.

Property Value Reference
Ionization Energy 9.50 ± 0.03 eV
Appearance Energy of C₃H₉Si⁺ 10.56 ± 0.16 eV

Preparation Methods

Grignard Reaction Method

The Grignard reaction approach is one of the most common methods for preparing organosilicon compounds including this compound. This method typically involves the reaction of a Grignard reagent with a chlorosilane.

General Reaction Scheme

The synthesis of this compound via Grignard reaction typically follows this general pathway:

  • Formation of isopropylmagnesium chloride (Grignard reagent)
  • Reaction with chlorotrimethylsilane

The overall reaction can be represented as:

(CH₃)₂CH-Cl + Mg → (CH₃)₂CH-MgCl
(CH₃)₂CH-MgCl + (CH₃)₃Si-Cl → (CH₃)₂CH-Si(CH₃)₃ + MgCl₂

Detailed Procedure

Based on adaptations from similar syntheses, a typical laboratory-scale preparation procedure would involve:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, place magnesium turnings (1.0-1.2 molar equivalents) and anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Add a small crystal of iodine as an initiator.
  • Slowly add 2-chloropropane (isopropyl chloride) in THF or ether solution while maintaining reflux conditions.
  • After complete addition, continue stirring under reflux until all magnesium is consumed, forming isopropylmagnesium chloride.
  • Cool the reaction mixture to 0-5°C.
  • Slowly add chlorotrimethylsilane (1.0 molar equivalent) dropwise while maintaining the low temperature.
  • Allow the mixture to warm to room temperature and stir for an additional 3-6 hours.
  • Filter the reaction mixture to remove magnesium salts.
  • Purify the crude product by distillation under reduced pressure.

This method typically yields this compound with 60-75% yield.

Direct Reaction of Metal Silicon

An alternative approach involves the direct reaction of metal silicon with alkyl halides in the presence of copper catalysts.

Reaction Conditions

The reaction typically requires:

  • Finely divided silicon metal powder
  • Isopropyl halide (typically isopropyl chloride or bromide)
  • Copper catalyst (often copper(I) chloride or copper(II) oxide)
  • Appropriate solvent system
  • Elevated temperatures (150-250°C)
Process Description

Based on related silane syntheses:

  • Add silicon metal powder, solvent, and copper oxide catalyst to a reactor under nitrogen atmosphere.
  • Heat the mixture to 150-250°C with continuous stirring.
  • Slowly add isopropyl halide.
  • Allow the reaction to proceed for 8-12 hours.
  • Cool the reaction mixture and filter.
  • Purify the product by distillation.

Yield percentages typically range from 55-65% with this method.

Substitution Reactions

Substitution reactions involving existing silane compounds can also be used to synthesize this compound.

Lewis Acid-Catalyzed Substitution

This method involves the substitution of a halogen on a silane with an isopropyl group using Lewis acid catalysts.

  • Mix trimethylchlorosilane with isopropene in an appropriate solvent.
  • Add Lewis acid catalyst such as aluminum trichloride.
  • Stir the reaction mixture at 25-40°C for 4-6 hours.
  • Quench the reaction with a suitable base to neutralize the Lewis acid.
  • Extract, wash, and distill the product.

This method tends to provide yields of 50-65%.

Hydrosilylation Method

Hydrosilylation involves the addition of a silicon hydride (Si-H) across a carbon-carbon double bond in the presence of a transition metal catalyst.

Procedure
  • In a pressure reactor, combine trimethylsilane and propene in the presence of a platinum catalyst (typically H₂PtCl₆, Speier's catalyst).
  • Heat the mixture to 80-100°C under pressure for 6-8 hours.
  • Cool the reaction mixture and purify by distillation.

This method can achieve yields of 70-85% under optimized conditions.

Purification Techniques

The crude this compound usually contains various impurities that must be removed to obtain high-purity product for technical applications.

Distillation

Fractional distillation is the most common method for purifying this compound. Based on similar silane compounds, distillation parameters are:

Parameter Value Reference
Boiling Point (1 atm) 115-117°C (estimated)
Distillation Temperature (3 kPa) 68-71°C
Column Type Glass or metal packed column
Reflux Ratio 5:1 to 10:1

Chemical Purification

For high-purity applications, additional purification steps may be required:

  • Treatment with dehydrating agents to remove traces of moisture
  • Passing through activated alumina to remove polar impurities
  • Storage over molecular sieves to maintain dryness

Industrial Scale Production

For industrial-scale production of this compound, several modifications to laboratory procedures are necessary:

Process Equipment

Industrial production typically employs:

  • Jacketed reactors with efficient cooling/heating systems
  • High-efficiency distillation columns
  • Automated feeding systems for reagents
  • Inert gas handling systems
  • Heat recovery systems to improve energy efficiency

Yield Optimization

Industrial processes often achieve higher yields (85-95%) through:

  • Precise temperature control
  • Optimized reagent addition rates
  • Improved catalyst systems
  • Continuous rather than batch processing
  • Efficient recovery and recycling of solvents and unreacted materials

Analytical Methods for Quality Control

Chromatographic Methods

Gas chromatography (GC) is the primary method for determining the purity of this compound. Typical conditions include:

Parameter Value
Column Non-polar (e.g., 5% phenyl-95% methylpolysiloxane)
Temperature Program 40°C (2 min) to 150°C at 10°C/min
Carrier Gas Helium or nitrogen
Detection Flame ionization detector (FID)

Spectroscopic Analysis

NMR spectroscopy provides definitive structural confirmation:

  • ¹H-NMR shows characteristic signals for:

    • Trimethylsilyl protons (singlet, δ ≈ 0.01 ppm)
    • Isopropyl methine proton (septet, δ ≈ 1.0 ppm)
    • Isopropyl methyl protons (doublet, δ ≈ 0.9 ppm)
  • ¹³C-NMR exhibits signals at approximately:

    • Trimethylsilyl carbons (δ ≈ -1.7 ppm)
    • Isopropyl methine carbon (δ ≈ 25.1 ppm)
    • Isopropyl methyl carbons (δ ≈ 17-20 ppm)
  • ²⁹Si-NMR shows a single peak at approximately δ ≈ 0.6 ppm

Challenges and Considerations

Reaction Selectivity

One of the main challenges in preparing this compound is controlling reaction selectivity to minimize the formation of byproducts such as disubstituted or polysubstituted silanes.

Moisture Sensitivity

Like many organosilicon compounds, this compound and its precursors are sensitive to moisture. Reactions must be conducted under dry conditions with anhydrous solvents and reagents.

Temperature Control

The exothermic nature of Grignard reactions requires careful temperature control, especially during scale-up, to prevent runaway reactions and ensure product quality.

Chemical Reactions Analysis

Types of Reactions: Isopropyltrimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be used with hydride donors such as lithium aluminum hydride.

    Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

Isopropyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: It is used in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of isopropyltrimethylsilane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triisopropylsilane (C₉H₂₂Si)

  • CAS No.: 6485-79-6
  • Molecular Weight : 158.36 g/mol
  • Structure : A hydrosilane with three isopropyl groups (-CH(CH₃)₂) attached to silicon.
  • Key Properties :
    • Liquid state with a pale yellow color and distinct odor.
    • High oxidative stability and moisture resistance.
  • Applications :
    • Selective reducing agent in peptide synthesis and polymer cross-linking.
    • Used in silicone production and construction materials for adhesion enhancement .

Diisopropylaminotrimethylsilane (C₈H₂₁NSi)

  • Structure : Trimethylsilyl group bonded to a diisopropylamine (-N(iPr)₂) moiety.
  • Key Properties :
    • Acts as a strong silylating agent due to the electron-donating amine group.
  • Applications :
    • Protecting group for alcohols and amines in organic synthesis .

3-(Trimethoxysilyl)propyl Methacrylate (C₁₀H₂₀O₅Si)

  • CAS No.: 2530-85-0
  • Molecular Weight : 248.35 g/mol
  • Structure : Combines a methacrylate group (CH₂=C(CH₃)COO-) with a trimethoxysilyl moiety.
  • Applications: Critical in polymer chemistry for improving adhesion between organic polymers and inorganic substrates (e.g., glass, metals) .

3-Aminopropyltrimethoxysilane (C₆H₁₇NO₃Si)

  • CAS No.: 13822-56-5
  • Structure : Trimethoxysilyl group linked to a terminal amine (-NH₂).
  • Applications :
    • Coupling agent in composites and coatings.
    • Enhances interfacial bonding in fiberglass and mineral-filled resins .

Research Findings

  • Synthesis Efficiency: Isopropoxytrimethylsilane is synthesized via a solvent-free mechanochemical method with 85% yield, offering advantages in reduced waste and energy consumption compared to traditional methods .
  • Stability Comparisons :
    • Triisopropylsilane exhibits superior oxidative stability compared to other hydrosilanes, making it suitable for long-term storage and industrial applications .
    • Alkoxysilanes like isopropoxytrimethylsilane hydrolyze readily in moist environments, enabling their use as coupling agents in hydrophilic matrices .
  • Functional Group Reactivity: The amine group in 3-aminopropyltrimethoxysilane facilitates covalent bonding with epoxy resins, enhancing mechanical properties in composites . Methacrylate-functional silanes undergo radical polymerization, enabling covalent integration into polymer networks .

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